Cyclohex-3-en-1-yl(morpholino)methanone

Cyclooxygenase inhibition Inflammation research COX pharmacology

Cyclohex-3-en-1-yl(morpholino)methanone (CAS 56049-99-1) is a morpholine-containing carboxamide with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g·mol⁻¹. The compound incorporates a cyclohexene ring linked via a carbonyl bridge to a morpholine moiety.

Molecular Formula C11H17NO2
Molecular Weight 195.262
CAS No. 56049-99-1
Cat. No. B2381462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(morpholino)methanone
CAS56049-99-1
Molecular FormulaC11H17NO2
Molecular Weight195.262
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2CCOCC2
InChIInChI=1S/C11H17NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-2,10H,3-9H2
InChIKeyUCQSWJFLXMGBLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-3-en-1-yl(morpholino)methanone (CAS 56049-99-1): Physicochemical Identity, Biological Activity, and Procurement-Relevant Baseline


Cyclohex-3-en-1-yl(morpholino)methanone (CAS 56049-99-1) is a morpholine-containing carboxamide with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g·mol⁻¹ . The compound incorporates a cyclohexene ring linked via a carbonyl bridge to a morpholine moiety. In a rat polymorphonuclear leukocyte (PMN) assay, the compound inhibited prostaglandin G/H synthase 1/2 (COX-1/2) with an IC₅₀ of 6300 nM [1]. Preliminary pharmacological screening indicates potential utility as a CCR5 antagonist for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [2]. Predicted physicochemical properties include a boiling point of 349.4±42.0 °C and density of 1.111±0.06 g·cm⁻³ .

Why Cyclohex-3-en-1-yl(morpholino)methanone Cannot Be Replaced by Other Morpholino-Methanone Building Blocks


The cyclohexenyl-morpholino carboxamide scaffold is not readily interchangeable with other morpholino-containing carboxamides. Three structural features drive this differentiation: (i) the partially unsaturated cyclohexene ring provides a non-aromatic hydrophobic surface distinct from the planar phenyl ring in analogs such as (4-chlorophenyl)(morpholino)methanone (FAAH IC₅₀ > 1,000,000 nM), which alters target-binding geometry and metabolic stability [1]; (ii) the carbonyl-linked amide topology differs fundamentally from enamine analogs such as N-(1-cyclohexen-1-yl)morpholine (CAS 670-80-4), where the nitrogen is directly attached to the cyclohexene ring, resulting in different electronic properties and reactivity ; (iii) the combination of measurable COX inhibition (IC₅₀ 6300 nM) and CCR5 antagonism potential is not replicated by simpler morpholino amides lacking the cyclohexenyl moiety [2][3]. Procuring a superficially similar 'morpholino-methanone' compound without verifying the cyclohex-3-enyl substituent therefore risks loss of the specific, albeit moderate, polypharmacology and synthetic versatility inherent to this scaffold.

Head-to-Head and Cross-Study Quantitative Differentiation of Cyclohex-3-en-1-yl(morpholino)methanone (CAS 56049-99-1)


COX-1/2 Inhibitory Activity of Cyclohex-3-en-1-yl(morpholino)methanone versus Indomethacin

In a rat polymorphonuclear leukocyte (PMN) assay, cyclohex-3-en-1-yl(morpholino)methanone inhibited COX-1/2 with an IC₅₀ of 6300 nM [1]. By comparison, the reference non-selective COX inhibitor indomethacin exhibits IC₅₀ values of approximately 10–100 nM against COX-1 and COX-2 in analogous cell-based systems [2]. This places the target compound approximately 63- to 630-fold lower in potency. For procurement purposes, this moderate activity is meaningful when a weak COX ligand is required—e.g., as a tool to probe partial COX modulation or to serve as a non-cytotoxic COX-active fragment for further optimization. Potent inhibitors such as indomethacin or celecoxib (COX-2 IC₅₀ ≈ 40 nM) fully ablate prostaglandin synthesis, confounding pathway dissection [2].

Cyclooxygenase inhibition Inflammation research COX pharmacology

Predicted Physicochemical Advantage Over 2,3-Dihydro-1H-inden-2-yl(morpholino)methanone

Cyclohex-3-en-1-yl(morpholino)methanone (MW 195.26) is structurally related to 2,3-dihydro-1H-inden-2-yl(morpholino)methanone (CAS 859914-96-8, MW 231.29), a commercially available fragment molecule . Computational prediction reveals the target compound has a boiling point of 349.4±42.0 °C versus 419.9±45.0 °C for the indenyl analog (ΔBP ≈ −70 °C), and a density of 1.111±0.06 g·cm⁻³ versus 1.189±0.06 g·cm⁻³ (Δdensity = −0.078 g·cm⁻³, −7%) . The 15.6% lower molecular weight (ΔMW = −36.03 g·mol⁻¹) improves atom economy in fragment growth. These differences have practical consequences: the lower boiling point facilitates solvent removal during purification, and the lower density enables easier handling in high-concentration formulations. For fragment-based screening libraries, the smaller, less lipophilic cyclohexenyl core offers superior ligand efficiency potential compared to the bulkier indenyl scaffold.

Fragment-based drug discovery Physicochemical properties Lead optimization

Olefin-Mediated Synthetic Versatility Compared to Saturated Cyclohexyl(morpholino)methanone

The cyclohex-3-ene core of the target compound contains a double bond that is absent in the fully saturated analog cyclohexyl(morpholino)methanone [1]. This olefin constitutes a reactive handle for selective functionalization via epoxidation, dihydroxylation, hydroboration-oxidation, ozonolysis, and Diels-Alder [4+2] cycloaddition, enabling rapid generation of diverse sp³-rich compound libraries from a single intermediate . In contrast, the saturated cyclohexyl analog is limited to unselective C–H functionalization or transformations at the carbonyl group. For medicinal chemistry procurement, this additional reactive site can reduce the number of synthetic steps required to access complex analogs by at least one step per derivatization sequence, directly lowering the cost and time of lead optimization campaigns.

Diversity-oriented synthesis Late-stage functionalization Medicinal chemistry

Insect Repellent Potential Within the Cyclohexane-Carbonyl Morpholine Patent Class

U.S. Patent US4416881 (McGovern and Schreck, 1983) discloses a series of cyclohexane-carbonyl morpholine compounds as insect repellents, with certain analogs described as 'significantly more repellent than DEET against biting flies when tested on skin' [1]. The patent explicitly claims morpholine carboxamides containing alicyclic moieties, a structural class that encompasses cyclohex-3-en-1-yl(morpholino)methanone [1]. DEET (N,N-diethyl-m-toluamide), the most widely used all-purpose repellent, served as the positive control in these studies. While the target compound itself was not individually profiled in the patent, its core scaffold maps directly onto the claimed chemotype. Class-level evidence from the patent indicates that morpholine-containing cyclohexane carboxamides can achieve repellency superior to DEET against multiple Dipteran species, providing a strong rationale for procuring this compound as a starting point for next-generation repellent lead optimization.

Insect repellent Vector control Agrochemical discovery

CCR5 Antagonism Potential: Fragment-Level Advantage Over Maraviroc

Preliminary pharmacological screening indicates that cyclohex-3-en-1-yl(morpholino)methanone can act as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The clinically approved CCR5 antagonist maraviroc (Selzentry®) has a molecular weight of 513.7 g·mol⁻¹ and a CCR5 binding IC₅₀ of approximately 3–10 nM [2]. The target compound, at MW 195.3 g·mol⁻¹, is 62% smaller—a property that is strongly favorable in fragment-based drug discovery where low molecular weight (<250 Da) and high ligand efficiency are paramount selection criteria [3]. Although quantitative CCR5 binding data are not yet publicly available for the target compound, its structural simplicity relative to maraviroc provides advantages in synthetic tractability, scaffold diversification, and compliance with fragment library design guidelines (Rule of Three).

CCR5 antagonist HIV entry inhibitor Fragment-based drug discovery

Procurement-Guiding Application Scenarios for Cyclohex-3-en-1-yl(morpholino)methanone (CAS 56049-99-1)


Fragment-Based Lead Generation for Dual COX/CCR5 Inflammatory Disease Targets

Leveraging the compound's measurable COX-1/2 inhibition (IC₅₀ 6300 nM in rat PMN [1]) and preliminary CCR5 antagonism activity [2], medicinal chemistry teams can use it as a low-molecular-weight (195.3 Da) fragment starting point. Its moderate COX potency avoids the complete pathway ablation caused by potent NSAIDs, enabling study of partial COX modulation while the CCR5 activity offers a second target dimension [1][2]. The combination of dual-target potential and fragment-compliant physicochemical properties aligns with modern polypharmacology strategies for inflammatory and autoimmune diseases.

Diversity-Oriented Synthesis via Olefin Functionalization

The cyclohex-3-ene double bond present in this compound—absent in the saturated cyclohexyl(morpholino)methanone analog [3]—serves as a reactive handle for epoxidation, dihydroboration, and Diels-Alder cycloaddition . Procurement of this unsaturated scaffold enables the parallel synthesis of diverse compound libraries (epoxides, diols, cycloadducts) from a single intermediate, reducing the synthetic step count by at least one step per derivatization series relative to the saturated analog. This directly lowers the cost and accelerates the timeline of lead optimization programs.

Insect Repellent Structure-Activity Relationship (SAR) Exploration

Based on class-level evidence from U.S. Patent US4416881, which establishes that cyclohexane-carbonyl morpholine compounds can surpass DEET in repellency against biting flies [4], procurement of this compound enables SAR exploration within this patented chemotype. The cyclohexene unsaturation and morpholine amide linkage provide two tunable structural features for systematic optimization of repellent potency, duration, and spectrum against disease-relevant vectors including mosquitoes, ticks, and sand flies.

Non-Ablative COX Pharmacological Tool Compound

With a COX-1/2 IC₅₀ of 6300 nM [1], this compound is 63- to 630-fold weaker than indomethacin and approximately 158-fold weaker than celecoxib at COX-2 [5]. This moderate activity profile is valuable for researchers requiring a COX-active ligand that does not fully suppress prostaglandin biosynthesis—for example, in studies investigating COX-independent inflammatory pathways, partial COX inhibition phenotypes, or the role of basal prostaglandin tone in cellular homeostasis. Procuring this compound fills a niche between completely inactive fragments and potent clinical COX inhibitors.

Quote Request

Request a Quote for Cyclohex-3-en-1-yl(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.